The synthesis of cepharamine has been explored through various methods, with notable advancements in asymmetric synthesis. The first asymmetric synthesis was reported by Schultz and Wang in 1998, involving a 21-step process that strategically constructed the complex molecular architecture of cepharamine. Key steps included the formation of quaternary stereocenters and the use of selective oxidation reactions to achieve the desired structural features .
Recent synthetic approaches have employed innovative techniques such as photocatalysis and oxidative decarboxylation to enhance yield and selectivity. For instance, Oleg V. Larionov utilized an acridine photocatalyst for the decarboxylative conversion of carboxylic acids to sulfonamides, which are crucial intermediates in cepharamine synthesis . Additionally, a divergent synthetic strategy has been proposed that allows for the construction of various hasubanan alkaloids from common precursors, emphasizing the versatility of cepharamine's synthetic routes .
Cepharamine possesses a tricyclic structure featuring a fused bicyclic core with nitrogen-containing rings. The molecular formula is C₁₄H₁₅N, and its molecular weight is approximately 213.28 g/mol. The compound exhibits several stereocenters, contributing to its chirality and biological activity.
Spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been employed to elucidate its structure. The NMR spectra reveal distinct chemical shifts corresponding to protons in different environments within the molecule, confirming the presence of specific functional groups and stereochemistry .
Cepharamine is involved in various chemical reactions that facilitate its synthesis and modification. Key reactions include:
These reactions highlight the complexity and multi-step nature of cepharamine's synthesis.
Cepharamine exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential applications .
Cepharamine has shown promise in various scientific applications:
Cepharamine (chemical name: ent-16,17-didehydro-16-epi-stephanine) is a bioactive hasubanan-type alkaloid classified within the broader isoquinoline alkaloid family. Its molecular formula is C~19~H~23~NO~4~, with a molecular weight of 329.39 g/mol [1]. The compound features a complex pentacyclic scaffold characterized by a hasubanan core structure (hexahydro-8,10a-ethano-1H-pyrido[1,2-a]azonine) [8]. This core consists of three six-membered rings (cyclohexane, piperidine, and dihydropyran) and two five-membered rings (pyrrolidine and tetrahydrofuran), forming a distinctive propellane architecture that confers significant three-dimensional rigidity [4] [8].
Key stereochemical features include four chiral centers (C-3, C-9, C-13, C-14) and a characteristic trans-fusion at the C/D ring junction. The absolute configuration was established as (3R,9R,13S,14R) through total synthesis and X-ray crystallography [8]. Functional groups include a tertiary N-methylamine (δ~H~ 2.32 ppm), a C-6 phenolic hydroxyl, and a C-7 methoxy group (δ~H~ 3.85 ppm), with the latter groups contributing to hydrogen-bonding capacity [4] [8]. The conjugated diene system between C-15/C-16 and C-17/C-20 generates distinctive UV absorption maxima at 238 and 285 nm [4].
Table 1: Key Spectroscopic Signatures of Cepharamine
Technique | Signals | Structural Assignment |
---|---|---|
¹H NMR (CDCl~3~, 600 MHz) | δ 5.92 (dd, J=10.0, 2.0 Hz, H-17), 5.82 (d, J=10.0 Hz, H-16), 4.80 (d, J=6.0 Hz, H-10) | Olefinic protons (C-16/C-17), oxygen-bridged H-10 |
¹³C NMR (CDCl~3~, 150 MHz) | δ 144.6 (C-16), 135.2 (C-15), 127.8 (C-17), 85.2 (C-10) | Diene system, oxygenated methine |
IR (KBr) | 3420 cm⁻¹ (broad), 1650 cm⁻¹ | Phenolic O-H stretch, conjugated C=C stretch |
HRMS | m/z 330.1705 [M+H]⁺ (calc. 330.1700 for C~19~H~24~NO~4~) | Molecular ion confirmation |
Compared to related hasubanans, cepharamine lacks the C-8 carbonyl group present in stephanine and instead features a unique 8,10-oxygen bridge that enhances structural compactness. This bridge generates diagnostic proton resonances between δ 4.80–5.20 ppm, serving as a key identification marker [4]. The compound’s lipophilicity (logP ~2.8) facilitates membrane permeability, while its phenolic group enables moderate aqueous solubility at physiological pH [8].
Cepharamine was first isolated in 1967 from Stephania japonica (Thunb.) Miers by Japanese phytochemist Mamoru Tomita and colleagues during their pioneering investigations of hasubanan alkaloids [8] [10]. Its discovery occurred concurrently with structural elucidation efforts of the better-known cepharanthine, reflecting the chemical complexity of Stephania species. The compound’s name derives from Cephalosporium-like structural motifs and its relationship to epiramine alkaloids [8]. Tomita accomplished the first total synthesis of racemic cepharamine in 1970, confirming its novel pentacyclic architecture through spectroscopic and crystallographic methods [8].
Cepharamine occurs predominantly in tuberous roots and stems of Stephania species, with concentrations typically ranging from 0.02–0.15% dry weight [4]. It is most abundant in:
Table 2: Distribution of Cepharamine in Plant Organs
Plant Species | Tubers | Roots | Stems | Leaves | Fruits |
---|---|---|---|---|---|
S. japonica | +++ | ++ | + | Trace | Absent |
S. longa | ++ | +++ | + | Absent | Absent |
S. sasakii | +++ | + | ++ | Trace | Trace |
(+++ = High abundance; ++ = Moderate; + = Low) [3] [4] [10]
The alkaloid exhibits seasonal variation, peaking during flowering stages (June–August in Northern Hemisphere) [4]. Its biosynthesis occurs primarily in root pericycle cells, followed by transport to storage tissues via latex vessels [6]. Recent genomic studies of S. japonica reveal that cepharamine production correlates with expression of hasubanan biosynthetic genes in chromosome 3 (51.68–51.81 Mb region), particularly in specialized parenchyma cells adjacent to vascular bundles [10].
Within the hasubanan alkaloid subclass (~40 known structures), cepharamine serves as a pivotal biosynthetic intermediate positioned between reticuline-derived precursors and oxidized derivatives like stephanine and cepharanthine [8]. Its formation occurs via a branch of the benzylisoquinoline alkaloid (BIA) pathway:
Table 3: Genomic Resources for Studying Cepharamine Biosynthesis
Genome Feature | S. japonica | S. longa | S. cepharantha |
---|---|---|---|
Assembly Size (Mb) | 643.4 | 614.8 | 743.5 |
Chromosomes | 11 (near telomere-to-telomere) | 11 pseudo-chromosomes | 13 chromosome-level |
Protein-Coding Genes | 26,742 | 34,951 | 31,150 |
BIA Biosynthesis Genes | 267 identified (NCS, 6OMT, CYP80) | 234 identified | 331 identified |
Biosynthetic Gene Clusters | Chromosome 3 (51.68–51.81 Mb) | Chromosome 4 (42.15–42.87 Mb) | Chromosome 7 (63.24–63.55 Mb) |
Data from chromosome-scale genome assemblies [2] [3] [7]
Cepharamine shares a close biosynthetic relationship with cepharanthine, a dimeric BIA with significant anti-viral activity. Both compounds derive from (S)-reticuline but diverge at the hasubanan branch point [2] [6]. Recent evidence from Stephania transcriptomes reveals that cepharamine accumulation inversely correlates with cepharanthine levels, suggesting competition for precursor flux [10]. The hasubanan pathway exhibits evolutionary conservation across Stephania species, evidenced by syntenic blocks containing orthologous biosynthetic genes on chromosomes 3 (S. japonica), 4 (S. longa), and 7 (S. cepharantha) [2] [10]. Gene family expansions in CYP80, OMT, and oxidoreductase families underpin the chemodiversity of hasubanan alkaloids, with cepharamine representing a terminal product in non-hybrid Stephania species [3] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7